Ac-RYYRWK-NH2 TFA is a synthetic peptide that serves as a potent and selective partial agonist for the nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1). This compound is characterized by its ability to bind effectively to the nociceptin receptor, which plays a significant role in pain modulation, stress response, and various neurobiological processes. The presence of trifluoroacetic acid (TFA) indicates that the compound is typically provided in a salt form, enhancing its stability and solubility for experimental use.
Ac-RYYRWK-NH2 TFA is classified under peptides and specifically as a nociceptin receptor ligand. Its synthesis and characterization are primarily undertaken in research laboratories focused on neuropharmacology and pain management. The compound is derived from a sequence that mimics natural ligands of the nociceptin receptor, making it an important tool for studying receptor functions and potential therapeutic applications.
The synthesis of Ac-RYYRWK-NH2 TFA typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. The process can be summarized in the following steps:
The molecular structure of Ac-RYYRWK-NH2 TFA can be represented as follows:
The structure consists of a sequence of amino acids characterized by specific functional groups that contribute to its binding affinity for the nociceptin receptor. The presence of an acetyl group at the N-terminus enhances its stability and bioavailability.
Ac-RYYRWK-NH2 TFA participates in several biochemical reactions primarily related to receptor binding:
These interactions are crucial for studying pain pathways and developing analgesic therapies.
The mechanism of action of Ac-RYYRWK-NH2 TFA involves binding to the nociceptin receptor, leading to downstream signaling events that modulate neurotransmitter release and neuronal excitability. Upon binding:
These properties make Ac-RYYRWK-NH2 TFA suitable for laboratory applications in biochemical assays.
Ac-RYYRWK-NH2 TFA has several important applications in scientific research:
The discovery of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP, ORL-1) in the mid-1990s represented a paradigm shift in opioid receptor research. This receptor was initially classified as an "orphan" due to the unknown identity of its endogenous ligand before nociceptin was identified via reverse pharmacology approaches in 1995 [1] [7]. Early ligand development faced significant challenges in achieving selectivity over classical opioid receptors (μ, δ, κ). The hexapeptide Ac-RYYRWK-NH₂ emerged as a breakthrough in 2000 when Thomsen et al. systematically demonstrated its high-affinity binding and functional selectivity for NOP receptors [1] [2]. Radiolabeled [³H]Ac-RYYRWK-NH₂ became the first specific radioligand for quantitative NOP receptor characterization, enabling precise pharmacological profiling of endogenous receptors in rat cortical membranes with a Kd of 0.071 ± 0.018 nM and Bmax of 22 ± 2 fmol/mg protein [1]. This provided researchers with a critical tool to map NOP distribution in neural tissues, revealing high-density binding in the cerebral cortex, amygdala, and hypothalamus—distinct from classical opioid receptor localization [1] [6].
Table 1: Key Milestones in NOP Receptor Ligand Discovery
Year | Development | Significance |
---|---|---|
1995 | NOP receptor identified | Orphan receptor with unknown ligand |
1995 | Nociceptin/Orphanin FQ discovered | Endogenous ligand identified via reverse pharmacology |
1998 | Peptide fragment studies | Nociceptin(1-13)NH₂ characterized as agonist |
2000 | Ac-RYYRWK-NH₂ radiolabeling | First high-affinity, selective NOP radioligand |
Ac-RYYRWK-NH₂ revolutionized the study of NOP receptor physiology by providing unprecedented subtype specificity. Saturation binding assays established its >10,000-fold selectivity for NOP receptors over μ-, δ-, and κ-opioid receptors, a critical attribute absent in earlier ligands like nociceptin fragments or non-peptide compounds [1] [5]. This selectivity was demonstrated through competitive displacement studies where Ac-RYYRWK-NH₂ (IC₅₀ = 0.71 nM) potently inhibited [³H]nociceptin binding in rat cortical membranes, while showing negligible affinity for classical opioid receptors even at micromolar concentrations [1] [9]. The ligand's distinct pharmacophore was confirmed through structure-activity relationship (SAR) studies: Cyclic analogues exhibited drastically reduced potency, highlighting the conformational dependence of its interaction with the NOP receptor's extracellular loops [1]. Autoradiographic studies further validated its biological relevance by demonstrating overlapping binding patterns between [³H]Ac-RYYRWK-NH₂ and [³H]nociceptin in brain sections, confirming identical recognition sites [2]. This specificity enabled researchers to isolate NOP-mediated phenomena, particularly in neural circuits governing emotional processing (amygdala), homeostasis (hypothalamus), and sensory integration (superior colliculus), without confounding activation of classical opioid pathways [1] [6].
Table 2: Selectivity Profile of Ac-RYYRWK-NH₂ Across Opioid Receptors
Receptor Type | Binding Affinity (Ki or Kd, nM) | Functional Assay Result |
---|---|---|
NOP/ORL-1 | 0.071 ± 0.018 | Full inhibition of [³H]nociceptin |
μ-opioid | >10,000 | No detectable binding |
δ-opioid | >10,000 | No detectable binding |
κ-opioid | >10,000 | No detectable binding |
As a bona fide partial agonist, Ac-RYYRWK-NH₂ exhibits nuanced functional properties that have advanced understanding of NOP receptor signaling dynamics. In GTPγS binding assays using rat cortical membranes, it demonstrates approximately 50% efficacy relative to full agonists like nociceptin, establishing its partial agonism [1] [4]. Crucially, this property is modulated by receptor density: Studies using ecdysone-inducible expression systems revealed that Ac-RYYRWK-NH₂ transitions from antagonism to partial agonism as human NOP receptor density increases from 24 to 191 fmol/mg protein [4]. This receptor-density-dependent behavior provides a mechanistic framework for interpreting tissue-specific responses to NOP activation.
In neuropharmacological models, Ac-RYYRWK-NH₂'s partial agonism enables differential modulation of downstream effectors:
The ligand's balanced signaling profile makes it invaluable for dissecting NOP receptor function in vivo. Unlike full agonists that cause receptor internalization, partial agonists like Ac-RYYRWK-NH₂ produce sustained receptor interactions, enabling prolonged physiological studies [4] [6]. This property has facilitated research into NOP-mediated anxiety regulation, where Ac-RYYRWK-NH₂ produces subtler behavioral effects than full agonists like Ro64-6198, allowing differentiation between endogenous tone modulation versus supraphysiological activation [3] [10].
Table 3: Functional Characterization of Ac-RYYRWK-NH₂
Assay System | Efficacy Relative to Nociceptin | Key Parameters |
---|---|---|
GTPγS binding (rat cortex) | 51–63% | Emax = 1.51–3.21 stimulation factor |
cAMP inhibition (CHOhNOP) | 48–97% | Emax = 19.6–83.2% inhibition |
Autoradiography (brain sections) | Equivalent binding | Identical distribution vs. [³H]nociceptin |
ConclusionAc-RYYRWK-NH₂ TFA remains an indispensable pharmacological tool nearly three decades after its characterization. Its historical significance lies in resolving the "opioid receptor paradox" by providing a ligand with absolute NOP selectivity, while its partial agonism continues to illuminate the nuances of receptor signaling in physiological contexts. Future applications may leverage its unique properties to develop biased ligands targeting specific NOP-mediated pathways in neuropsychiatric disorders [3] [6] [10].
CAS No.:
CAS No.:
CAS No.: 94720-08-8